molecular formula C15H21ClN2O2 B1505164 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 1227381-91-0

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B1505164
CAS No.: 1227381-91-0
M. Wt: 296.79 g/mol
InChI Key: DITCBNHNFWNNFY-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClN2O2. It is a hydrochloride salt of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which is a derivative of spirocyclic compounds. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by esterification with benzyl chloride. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of spirocyclic structures with biological targets.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride: A closely related compound with a similar spirocyclic structure.

  • Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: Another analog with a different position of the carboxylate group.

Uniqueness: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Its spirocyclic core and benzyl ester group contribute to its distinct properties compared to other similar compounds.

Biological Activity

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a novel compound with significant biological activity, particularly in pharmacological research. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse scientific sources.

Structural Characteristics

This compound has the molecular formula C15H21ClN2O2C_{15}H_{21}ClN_{2}O_{2} and a molecular weight of approximately 296.8 g/mol. Its unique spirocyclic structure, which includes two nitrogen atoms within a nonane framework, contributes to its distinctive biological properties and potential interactions with various biological targets.

The compound's mechanism of action is primarily linked to its interaction with sigma receptors, which are involved in modulating neurotransmitter systems. Preliminary studies suggest that it may influence neurological pathways relevant to conditions such as depression and schizophrenia. The spirocyclic structure allows for specific binding to these receptors, potentially leading to therapeutic effects.

Pharmacological Potential

  • Neurological Applications : this compound has been studied for its potential as a sigma receptor ligand, which may have implications for treating various neurological disorders.
  • Anti-Cancer Properties : Research indicates that derivatives of diazaspiro compounds have shown promise as covalent inhibitors against mutated KRAS proteins, which are critical in the development of solid tumors. Specific studies have demonstrated that related compounds exhibit potent antitumor effects in xenograft mouse models, suggesting a potential pathway for therapeutic development .
  • Comparison with Related Compounds : The compound's structural uniqueness is highlighted when compared with similar compounds:
    Compound NameStructural FeaturesUnique Aspects
    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateTert-butyl group instead of benzylDifferent solubility and stability
    1,2-Diazaspiro[3.5]nonane-7-carboxylic acidLacks benzyl group; contains carboxylic acidVariations in biological activities
    2,7-Diazaspiro[3.5]nonane-7-carboxylic acidSimilar spiro structure but different positionVariations in receptor binding affinities

Case Studies and Research Findings

  • Study on KRAS G12C Inhibition : A study focused on derivatives of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrated their effectiveness as covalent inhibitors against the KRAS G12C mutation. The lead compound showed promising results in inhibiting tumor growth in mouse models, indicating significant anti-cancer potential .
  • Neuropharmacology Research : Investigations into the interaction of this compound with sigma receptors have revealed its potential role in modulating neurotransmitter systems, which could lead to advancements in treatment strategies for psychiatric disorders.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15;/h1-5,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITCBNHNFWNNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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